molecular formula C14H16O4 B14287371 2-(4-Acetyl-3-hydroxyphenoxy)cyclohexan-1-one CAS No. 116719-54-1

2-(4-Acetyl-3-hydroxyphenoxy)cyclohexan-1-one

Katalognummer: B14287371
CAS-Nummer: 116719-54-1
Molekulargewicht: 248.27 g/mol
InChI-Schlüssel: IAEBHAAVXXYAAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Acetyl-3-hydroxyphenoxy)cyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a phenoxy group The phenoxy group itself is further substituted with acetyl and hydroxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetyl-3-hydroxyphenoxy)cyclohexan-1-one typically involves the reaction of 4-acetyl-3-hydroxyphenol with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of cyclohexanone. The reaction is often carried out in an organic solvent like ethanol or methanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Acetyl-3-hydroxyphenoxy)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of 2-(4-Acetyl-3-oxophenoxy)cyclohexan-1-one.

    Reduction: Formation of 2-(4-Hydroxy-3-hydroxyphenoxy)cyclohexan-1-one.

    Substitution: Formation of various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Acetyl-3-hydroxyphenoxy)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Acetyl-3-hydroxyphenoxy)cyclohexan-1-one involves its interaction with specific molecular targets. The hydroxy and acetyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The phenoxy group can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol: A related compound with similar structural features but different functional groups.

    4-(3-Hydroxyphenoxy)benzoic acid: Another compound with a phenoxy group substituted with a hydroxy group.

Uniqueness

2-(4-Acetyl-3-hydroxyphenoxy)cyclohexan-1-one is unique due to the presence of both acetyl and hydroxy groups on the phenoxy ring, which imparts distinct chemical reactivity and potential biological activity. Its cyclohexanone backbone also contributes to its unique structural and functional properties.

Eigenschaften

CAS-Nummer

116719-54-1

Molekularformel

C14H16O4

Molekulargewicht

248.27 g/mol

IUPAC-Name

2-(4-acetyl-3-hydroxyphenoxy)cyclohexan-1-one

InChI

InChI=1S/C14H16O4/c1-9(15)11-7-6-10(8-13(11)17)18-14-5-3-2-4-12(14)16/h6-8,14,17H,2-5H2,1H3

InChI-Schlüssel

IAEBHAAVXXYAAQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=C(C=C1)OC2CCCCC2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.